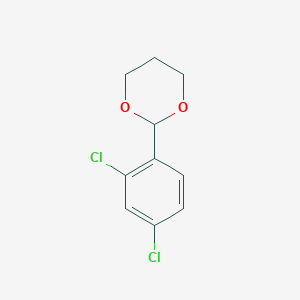
2-(2,4-Dichlorophenyl)-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorophenyl)-1,3-dioxane is an organic compound characterized by the presence of a dioxane ring substituted with a 2,4-dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxane typically involves the reaction of 2,4-dichlorophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and using a strong acid such as sulfuric acid or hydrochloric acid as the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled conditions to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
2-(2,4-Dichlorophenyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding dioxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced dioxane compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, room temperature to reflux.
Substitution: Nucleophiles like hydroxylamine, ammonia; conditionssolvent medium (e.g., ethanol), room temperature to moderate heating.
Major Products
The major products formed from these reactions include various substituted dioxane derivatives, which can be further utilized in different chemical processes or applications.
科学研究应用
2-(2,4-Dichlorophenyl)-1,3-dioxane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It is used in studies to understand its interaction with biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various industrial products.
作用机制
The mechanism of action of 2-(2,4-Dichlorophenyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.
2,4-Dichlorophenylacetic acid: Used as an intermediate in organic synthesis.
2,4-Dichlorophenol: A precursor for the synthesis of herbicides and other chemicals.
Uniqueness
2-(2,4-Dichlorophenyl)-1,3-dioxane is unique due to its dioxane ring structure, which imparts distinct chemical properties compared to other similar compounds
属性
CAS 编号 |
5436-91-9 |
|---|---|
分子式 |
C10H10Cl2O2 |
分子量 |
233.09 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)-1,3-dioxane |
InChI |
InChI=1S/C10H10Cl2O2/c11-7-2-3-8(9(12)6-7)10-13-4-1-5-14-10/h2-3,6,10H,1,4-5H2 |
InChI 键 |
XFIDICMBAPXGLR-UHFFFAOYSA-N |
规范 SMILES |
C1COC(OC1)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



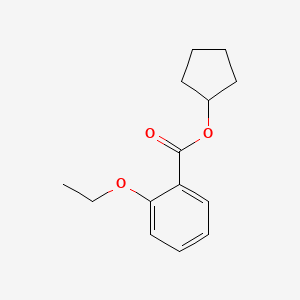
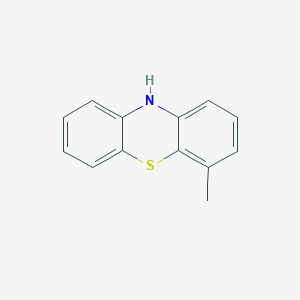

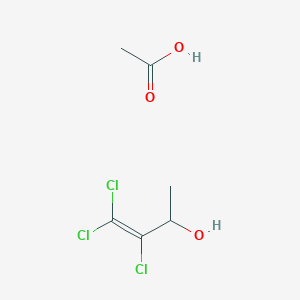
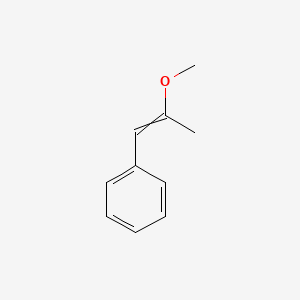
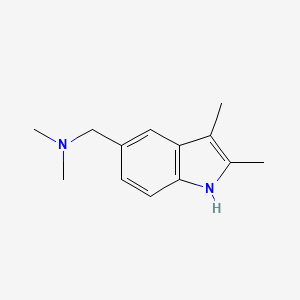
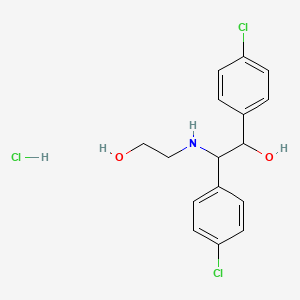
![2-[[Amino(nitramido)methylidene]amino]ethyl acetate](/img/structure/B14732740.png)

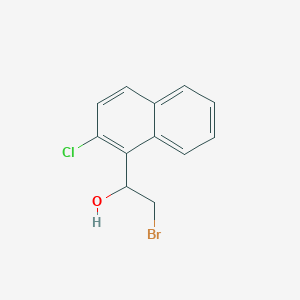
![1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B14732762.png)
![1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B14732767.png)

